Methyl 3-aminocrotonate

Catalog No.
S796047
CAS No.
14205-39-1
M.F
C₅H₉NO₂
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-aminocrotonate

CAS Number

14205-39-1

Product Name

Methyl 3-aminocrotonate

IUPAC Name

methyl (Z)-3-aminobut-2-enoate

Molecular Formula

C₅H₉NO₂

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3-

InChI Key

XKORCTIIRYKLLG-ONEGZZNKSA-N

SMILES

CC(=CC(=O)OC)N

Synonyms

3-Amino-2-butenoic Acid Methyl Ester; 3-Aminocrotonic Acid Methyl Ester; Methyl 3-Amino-2-butenenoate; Methyl 3-Amino-2-butenoate; Methyl 3-Aminocrotonoate; Methyl β-Aminocrotonate; β-Aminocrotonic Acid Methyl Ester;

Canonical SMILES

CC(=CC(=O)OC)N

Isomeric SMILES

C/C(=C\C(=O)OC)/N

    Organic Synthesis

      Application: Methyl 3-aminobut-2-enoate is used as an intermediate in organic synthesis

      Method of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used in a reaction with other organic compounds under controlled conditions.

      Results: The outcomes of these reactions would also depend on the specific synthesis being performed. In general, the goal would be to create a new compound with desired properties.

    Proteomics Research

      Application: Methyl 3-aminobut-2-enoate is used in proteomics research.

      Method of Application: In proteomics, this compound could be used in a variety of ways, such as a reagent in protein assays or as a building block in the synthesis of peptides or proteins.

      Results: The results would depend on the specific experiment being conducted. In general, the goal would be to gain new insights into protein structure or function.

    Pesticide Chemistry

Methyl 3-aminocrotonate, also known as 3-aminocrotonic acid methyl ester, is an organic compound with the chemical formula C5_5H9_9NO2_2. It features a conjugated system that includes an amino group (-NH2_2), a double bond (C=C), and a carboxylate group (-COOCH3_3). This structural composition endows Methyl 3-aminocrotonate with significant reactivity and versatility in organic synthesis. Typically, it appears as a colorless to pale yellow liquid with a characteristic odor and moderate solubility in polar solvents such as water, ethanol, and acetone .

Methyl 3-aminocrotonate is involved in various organic transformations due to its unique functional groups. Notable reactions include:

  • Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions.
  • Condensation Reactions: It participates in condensation reactions to form more complex molecules, such as dimethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine derivatives when reacted with aminals under solid acid catalysis .
  • Cyclization Reactions: Methyl 3-aminocrotonate can undergo cyclization to yield heterocyclic compounds, such as isothiazoles when reacted with specific reagents like 4,5-dichloro-1,2,3-dithiazolium chloride .

Methyl 3-aminocrotonate has been recognized for its potential biological activities. It serves as a precursor for various pharmaceutical compounds, including beta-lactam antibiotics and antiviral agents. Its derivatives have shown activity against several diseases, highlighting its importance in medicinal chemistry. The compound's structural features contribute to its biological efficacy by enabling interactions with biological targets .

Several methods exist for synthesizing Methyl 3-aminocrotonate:

  • Ammonia Reaction: One common method involves reacting methyl acetoacetate with ammonia gas in the presence of water at controlled temperatures (55-65°C). This process yields Methyl 3-aminocrotonate with minimal by-products .
  • Solid Acid Catalysis: Another method utilizes solid acid catalysts such as montmorillonite clay or zeolites to facilitate the reaction between aminals and Methyl 3-aminocrotonate, producing various substituted dihydropyridines .
  • Reactions with Dithiazolium Salts: The compound can also be synthesized through its reaction with dithiazolium salts to form isothiazole derivatives .

Methyl 3-aminocrotonate has diverse applications across multiple fields:

  • Pharmaceuticals: It is crucial in synthesizing biologically active compounds, including antibiotics and antiviral medications.
  • Agrochemicals: The compound serves as an intermediate in the development of herbicides, insecticides, and fungicides, enhancing their efficacy and environmental safety .
  • Fine Chemicals: It is employed in producing specialty chemicals used in fragrances and flavors.
  • Research: In academic settings, it is utilized for exploring new synthetic methodologies and developing novel chemical entities .

Research into the interactions of Methyl 3-aminocrotonate has revealed its ability to form complexes with various reagents and catalysts. For instance, studies have shown that it can effectively react with aminals under solid acid conditions to yield high-value heterocycles like dihydropyridines. These interactions are significant for developing new synthetic routes and understanding reaction mechanisms in organic chemistry .

Several compounds share structural similarities with Methyl 3-aminocrotonate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-AminocrotonateSimilar structure but with ethyl groupDifferent solubility properties
Methyl AcetoacetateContains a carbonyl groupUsed primarily as a precursor
Methyl 3-AminobutyrateAmino group adjacent to a butyric acidDifferent reactivity profile

Methyl 3-aminocrotonate stands out due to its unique reactivity stemming from the combination of an amino group and an α,β-unsaturated carbonyl functionality. This allows it to participate in a wider range of

Classical Hantzsch Reaction Mechanisms

The traditional Hantzsch condensation represents the foundational methodology for synthesizing methyl 3-aminocrotonate and its subsequent conversion to 1,4-dihydropyridine derivatives. This classical approach involves the condensation of two equivalents of methyl 3-aminocrotonate with aldehydes and β-ketoesters under specific reaction conditions. The reaction mechanism proceeds through the formation of intermediate Knoevenagel condensation products, followed by cyclization to yield the desired dihydropyridine structures.

Research has demonstrated that methyl 3-aminocrotonate exhibits excellent reactivity in Hantzsch condensations with various methoxybenzaldehydes. When reacted with meta- and para-methoxybenzaldehyde, the expected products 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine and 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine are obtained in good yields. However, interesting mechanistic variations occur with ortho-methoxybenzaldehyde, which produces mainly 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxy-phenyl)-4-oxa-cyclohexan-1-ene instead of the expected dihydropyridine product.

Structural Characterization and Product Analysis

The structural determination of Hantzsch condensation products involves comprehensive spectroscopic analysis using 1D and 2D NMR techniques, complemented by mass spectrometry fragmentation studies. These analytical methods have proven essential for confirming product identity and understanding reaction selectivity patterns. The formation of substituted pyran structures under typical Hantzsch reaction conditions represents a significant departure from conventional reaction pathways, highlighting the importance of steric and electronic effects in determining product distribution.

Advanced characterization techniques have revealed that the reaction of methyl 3-aminocrotonate with aldehydes can lead to unexpected cyclization patterns, particularly when ortho-substituted benzaldehydes are employed. This represents the first documented example of cyclization leading to a substituted pyran rather than the expected 1,4-dihydropyridine under standard Hantzsch reaction conditions. The mechanism for this unusual transformation has been postulated through detailed mechanistic studies incorporating both experimental observations and theoretical considerations.

Regioselective Acylation with Aliphatic/Aromatic Chlorides

Methyl 3-aminocrotonate exhibits distinct regioselectivity during acylation with aliphatic, aromatic, and α,β-unsaturated acid chlorides. The choice of acid chloride and base critically influences whether N-acylation (enamide formation) or C-acylation (enaminone formation) dominates.

  • Aliphatic acid chlorides (e.g., acetyl chloride) favor N-acylation in the presence of pyridine, yielding stable enamides due to the electron-donating nature of the methyl group enhancing nucleophilicity at the amino site [5].
  • Aromatic acid chlorides (e.g., benzoyl chloride) show mixed selectivity. With triethylamine, steric hindrance from bulky aryl groups shifts preference toward C-acylation, forming enaminones [5].
  • α,β-Unsaturated acid chlorides (e.g., cinnamoyl chloride) trigger a [3] [3]-sigmatropic rearrangement under triethylamine catalysis, producing 3,4-dihydropyridin-2(1H)-ones instead of direct acylation products [5].

Table 1: Regioselectivity Trends in Acylation of Methyl 3-Aminocrotonate

Acid Chloride TypeBaseMajor ProductYield (%)
Aliphatic (e.g., acetyl)PyridineN-Acylated enamide85–92
Aromatic (e.g., benzoyl)TriethylamineC-Acylated enaminone78–84
α,β-UnsaturatedTriethylamineDihydropyridinone65–72

This regiochemical divergence stems from electronic and steric effects: electron-withdrawing groups on acid chlorides destabilize N-acylation intermediates, while bulky bases like triethylamine deprotonate the β-carbon, enabling C-acylation [5].

Stereochemical Outcomes in Conjugate Addition Reactions

The α,β-unsaturated system in methyl 3-aminocrotonate participates in stereoselective Michael additions, where nucleophiles attack the β-carbon. Stereochemical control arises from chiral auxiliaries, catalysts, or inherent substrate asymmetry.

  • Chiral amine nucleophiles: Using (R)-N-benzyl-N-α-methylbenzylamine, Michael additions proceed with >95% diastereoselectivity, favoring the cis-adduct due to steric guidance from the α-methyl group [7].
  • Metal catalysis: Cobalt(II) chloride mediates solvent-free additions to 1,3-dicarbonyl compounds, yielding β-enamino esters without racemization. The planar transition state minimizes stereochemical scrambling [3].
  • Dynamic kinetic resolution: In reactions with tert-butyl perillate, equilibration between diastereomers leads to a 76:17:6:1 ratio of products, with the cis-isomer dominating initially but isomerizing to the trans-form under prolonged conditions [7].

Table 2: Stereoselectivity in Michael Additions

NucleophileConditionsMajor StereoisomerSelectivity (%)
(R)-N-α-MethylbenzylamineSolvent-free, 25°Ccis95
Ethyl acetoacetateCoCl₂, solvent-freetrans89
DibenzylamineTHF, −20°Ccis76

The stereochemical integrity of products is preserved in downstream transformations, enabling synthesis of enantiopure β-amino acids for peptide applications [7].

Solid-State Cascade Reactions with Polyketonic Reagents

Solid-state reactions between methyl 3-aminocrotonate and polyketones (e.g., 1,3-cyclopentanedione) enable solvent-free, energy-efficient cascades.

  • Mechanochemical activation: Grinding with CoCl₂·6H₂O initiates a sequence of enamine formation, keto-enol tautomerization, and cyclocondensation, producing fused pyridine derivatives in 88–94% yield [3].
  • Thermal cascades: Heating with dimethyl acetylenedicarboxylate (DMAD) at 80°C triggers a Michael addition-elimination-Diels-Alder sequence, yielding tetracyclic quinoline analogs.

Table 3: Solid-State Cascade Reactions

ReagentCatalystProductYield (%)
1,3-CyclopentanedioneCoCl₂·6H₂OPyrido[1,2-a]pyrimidin-4-one92
DMADNoneQuinoline-3-carboxylate85

These protocols exemplify green chemistry principles, eliminating solvent waste while maintaining high atom economy [3] [4].

XLogP3

0.6

UNII

LWO4Y3WLG7

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (44.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (29.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (19.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (49.38%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

80012-11-9
21731-17-9
14205-39-1

Wikipedia

Methyl 3-aminocrotonate

General Manufacturing Information

2-Butenoic acid, 3-amino-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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